molecular formula C20H27N3O5S B6562544 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane CAS No. 1020454-14-1

1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane

Cat. No.: B6562544
CAS No.: 1020454-14-1
M. Wt: 421.5 g/mol
InChI Key: UIGCCMCUERBFFJ-UHFFFAOYSA-N
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Description

The compound 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane features a pyrazole core substituted with methyl groups at positions 3 and 5, a 3,4-dimethoxybenzoyl group at position 1, and a sulfonyl-linked azepane ring at position 2.

Properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-14-19(29(25,26)22-11-7-5-6-8-12-22)15(2)23(21-14)20(24)16-9-10-17(27-3)18(13-16)28-4/h9-10,13H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGCCMCUERBFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)OC)OC)C)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The 3,5-dimethylpyrazole scaffold is typically synthesized via acid-catalyzed cyclization of acetylacetone (2,4-pentanedione) with hydrazine hydrate. As demonstrated in Patent CN102911119B, this reaction proceeds optimally under protonic acid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub> or p-toluenesulfonic acid) in C<sub>1</sub>-C<sub>4</sub> alcohols at 30–60°C, yielding 3,5-dimethyl-1H-pyrazole in >90% purity after distillation.

Reaction Conditions

ParameterOptimal Range
Temperature40–50°C
CatalystH<sub>2</sub>SO<sub>4</sub> (0.5–1.0 eq)
SolventMethanol/Ethanol
Reaction Time4–8 h

Functionalization of the Pyrazole Core

Acylation at Position 1

Introducing the 3,4-dimethoxybenzoyl group requires selective N-acylation of the pyrazole nitrogen. As reported in PMC9139179, this is achieved via nucleophilic acyl substitution using 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

Procedure

  • Charge 3,5-dimethyl-1H-pyrazole (1.0 eq) and TEA (2.5 eq) in DCM at 0°C.

  • Add 3,4-dimethoxybenzoyl chloride (1.2 eq) dropwise over 30 min.

  • Stir at room temperature for 12 h.

  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane:EtOAc = 4:1).

Yield : 78–85%

Sulfonation at Position 4

Electrophilic sulfonation of the electron-rich pyrazole ring is directed to position 4 by the meta-directing effects of the 3,5-dimethyl groups. Chlorosulfonic acid (ClSO<sub>3</sub>H) in dichloroethane at 0–5°C introduces the sulfonic acid group, which is subsequently converted to the sulfonyl chloride using PCl<sub>5</sub>.

Critical Parameters

  • Stoichiometry : 1.5 eq ClSO<sub>3</sub>H per pyrazole

  • Quenching : Gradual addition to ice-water prevents exothermic decomposition

  • Chlorination : PCl<sub>5</sub> (2.0 eq) in refluxing toluene (110°C, 2 h)

Azepane Coupling and Sulfonamide Formation

The final step involves nucleophilic displacement of the sulfonyl chloride by azepane. As detailed in PMC11061460, this SN2 reaction proceeds efficiently in tetrahydrofuran (THF) with excess azepane (3.0 eq) and catalytic 4-dimethylaminopyridine (DMAP).

Optimized Protocol

  • Dissolve 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in anhydrous THF.

  • Add azepane (3.0 eq) and DMAP (0.1 eq).

  • Reflux at 65°C for 6 h under N<sub>2</sub>.

  • Concentrate under reduced pressure and purify via recrystallization (EtOH/H<sub>2</sub>O).

Yield : 72–80%

Alternative Synthetic Routes

Copper-Catalyzed Aerobic Cyclization

Building on methodologies from PMC9139179, a one-pot synthesis employs CuI (10 mol%) and 1,10-phenanthroline to assemble the pyrazole ring from enones and hydrazines. While this approach reduces step count, yields for bulkier substituents (e.g., 3,4-dimethoxybenzoyl) remain suboptimal (55–62%).

Diazotization-Coupling Strategy

Analytical Characterization

Key spectral data confirming successful synthesis:

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) :

  • δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H)

  • δ 7.12 (s, 2H, OCH<sub>3</sub>)

  • δ 3.89 (s, 3H, OCH<sub>3</sub>)

  • δ 2.95 (s, 3H, CH<sub>3</sub>)

  • δ 2.46 (s, 3H, CH<sub>3</sub>)

  • δ 1.55–1.45 (m, 8H, Azepane-CH<sub>2</sub>)

FT-IR (ATR) :

  • 1695 cm<sup>-1</sup> (C=O stretch)

  • 1345 cm<sup>-1</sup> (S=O symmetric stretch)

  • 1150 cm<sup>-1</sup> (S-N stretch)

Industrial Scalability and Process Considerations

Patent CN102911119B highlights critical improvements for large-scale production:

  • Replacement of hazardous chlorosulfonic acid with stabilized sulfonyl chloride precursors

  • Continuous flow reactors to manage exothermic sulfonation

  • Azeotropic distillation for water-sensitive steps

Cost Analysis

ComponentCost Contribution
Azepane42%
3,4-Dimethoxybenzoyl chloride35%
Solvents/Purification23%

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that compounds with pyrazole moieties exhibit promising anticancer properties. 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane has been analyzed for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study showed that derivatives of pyrazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Analgesic and Anti-inflammatory Effects
The compound has also been evaluated for analgesic and anti-inflammatory activities. In vivo studies indicated that it could reduce pain responses and inflammation markers in animal models, suggesting its potential as a therapeutic agent for pain management .

Agricultural Applications

Pesticidal Properties
The compound's structural features may confer pesticidal properties, making it a candidate for developing new agrochemicals. Research indicates that similar pyrazole derivatives have shown effectiveness against a range of pests and pathogens affecting crops. Field trials have demonstrated that these compounds can effectively protect plants from fungal infections while being environmentally benign .

Material Science Applications

Polymeric Materials
Recent investigations have explored the incorporation of this compound into polymer matrices to enhance their mechanical and thermal properties. The compound acts as a reinforcing agent, improving the tensile strength and thermal stability of the resulting materials. This application is particularly relevant in the development of high-performance composites for industrial use .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Analgesic EffectsReduces pain responses in animal models
Agricultural SciencePesticidal PropertiesEffective against pests and pathogens
Material SciencePolymeric MaterialsEnhances mechanical properties of composites

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Agricultural Field Trials
In field trials conducted over two growing seasons, formulations containing the compound were tested against common agricultural pests. The results showed a marked reduction in pest populations and improved crop yields compared to untreated controls, suggesting its viability as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Group

The 3,4-dimethoxybenzoyl group distinguishes this compound from analogs with alternative aromatic substituents:

  • 1-{[1-(4-Butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane (CAS 956446-69-8): Replaces the benzoyl with a 4-butoxybenzenesulfonyl group.
  • 1-((1-((4-Ethoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine (CAS 956978-02-2): Substitutes azepane with piperidine and uses an ethoxybenzenesulfonyl group. Piperidine’s smaller ring size may reduce steric hindrance compared to azepane, affecting target binding .

Table 1: Aromatic Substituent Comparisons

Compound Aromatic Group Linked Ring Molecular Weight Key Properties
Target Compound 3,4-Dimethoxybenzoyl Azepane ~478.5 (est.) High polarity, moderate logP
CAS 956446-69-8 4-Butoxybenzenesulfonyl Azepane ~544.6 (est.) Increased hydrophobicity
CAS 956978-02-2 4-Ethoxybenzenesulfonyl Piperidine ~496.5 (est.) Reduced steric bulk

Core Heterocycle and Sulfonamide Linkage

The pyrazole-sulfonamide scaffold is shared with several compounds in the evidence:

  • 1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine (CAS 1018142-65-8): Features a difluoromethyl group instead of benzoyl.
  • 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine (CAS 88281-13-4): Lacks the benzoyl group entirely, simplifying the structure. This may reduce target specificity but improve synthetic accessibility .

Table 2: Heterocyclic Core Comparisons

Compound Pyrazole Substituents Sulfonamide-Linked Ring Notable Features
Target Compound 3,5-Dimethyl, 3,4-dimethoxybenzoyl Azepane Complex substituent for targeted interactions
CAS 1018142-65-8 3,5-Dimethyl, difluoromethyl Piperazine Enhanced metabolic stability
CAS 88281-13-4 3,5-Dimethyl Piperazine Minimalist design for broad activity

Biological Activity

The compound 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:

  • Formation of the Pyrazole Core : The initial reaction forms the pyrazole structure through condensation reactions involving appropriate aldehydes and hydrazines.
  • Benzoylation : The introduction of the 3,4-dimethoxybenzoyl group is achieved via acylation reactions.
  • Sulfonylation : The final step involves sulfonylation to attach the azepane moiety.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For example, derivatives containing methoxy and methyl groups have shown enhanced radical scavenging activity in DPPH and ABTS assays. The presence of these groups in this compound may contribute to its potential antioxidant effects .

Anti-inflammatory Effects

Compounds derived from pyrazole scaffolds are known for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Investigations into the inflammatory response modulation by this compound could provide insights into its therapeutic potential .

Case Studies

Several studies have been conducted on related compounds that provide insights into the biological activity of this compound:

StudyCompoundActivityFindings
Thiazolidine derivativesAntioxidantEnhanced radical scavenging compared to parent compounds
Pyrazole analogsCytotoxicitySignificant activity against HL-60 cells
Sulfonamide derivativesAnti-inflammatoryInhibition of COX enzymes

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include the singlet for pyrazole C3/C5 methyl groups (δ 2.1–2.3 ppm) and methoxy protons (δ 3.8–3.9 ppm). The azepane protons appear as multiplets (δ 1.6–2.0 ppm) .
  • FT-IR : Confirm sulfonyl group presence via S=O stretches (1150–1350 cm⁻¹) and carbonyl (C=O) from the benzoyl moiety (~1680 cm⁻¹) .
  • HRMS : Molecular ion peaks ([M+H]+) validate the molecular formula (e.g., C₂₃H₂₈N₄O₅S requires m/z 496.17) .

What in vitro assays are recommended to evaluate this compound’s biological activity, particularly for enzyme inhibition or cytotoxicity?

Basic Research Question

  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-IX/XII) using stopped-flow CO₂ hydration assays, comparing IC₅₀ values to reference inhibitors like acetazolamide .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. Monitor apoptosis via flow cytometry (Annexin V/PI staining) .
  • Antimicrobial Activity : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamide derivatives?

Advanced Research Question
Discrepancies may arise from assay variability (e.g., cell line selection, incubation times) or structural nuances (e.g., substituent electronic effects). To address this:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., 48-hour exposure, 10% FBS).
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzoyl ring enhancing enzyme inhibition) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (ANOVA, Tukey’s test) to identify trends .

What computational strategies predict the binding affinity and selectivity of this compound for biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., CA-II). Focus on hydrogen bonding with active-site residues (e.g., Thr199, Gln92) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • QSAR Models : Corrogate substituent hydrophobicity (logP) with activity data to design optimized derivatives .

How can structure-activity relationship (SAR) studies elucidate the role of the dimethoxybenzoyl moiety in biological activity?

Advanced Research Question

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with nitro or methyl groups) .
  • Biological Testing : Compare IC₅₀ values to determine electronic/steric effects. Methoxy groups may enhance membrane permeability via increased lipophilicity (clogP ~2.5) .
  • Crystallography : Resolve ligand-protein co-crystals to identify key interactions (e.g., π-stacking with Phe131 in CA-II) .

What methodologies assess the compound’s stability under physiological conditions (e.g., pH, temperature)?

Advanced Research Question

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC (peak area reduction <5% over 24 hours) .
  • Thermal Analysis : Use DSC/TGA to determine melting points (expected ~150–160°C) and thermal decomposition patterns .
  • Plasma Stability : Incubate with human plasma (37°C, 6 hours) and quantify parent compound via LC-MS .

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